2-(Fluoromethyl)morpholine hydrochloride
Description
2-(Fluoromethyl)morpholine hydrochloride is a fluorinated morpholine derivative characterized by a fluoromethyl (-CH2F) substituent at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their diverse pharmacological activities, including antidepressant, neuroprotective, and antioxidant properties. The introduction of fluorine into organic molecules often enhances metabolic stability, bioavailability, and target binding affinity due to fluorine’s electronegativity and small atomic radius.
Properties
IUPAC Name |
2-(fluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCUJVCNAGVDMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CF.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144053-94-1 | |
| Record name | 2-(fluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Fluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with a fluoromethylating agent. One common method is the reaction of morpholine with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Fluoromethyl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the fluoromethyl group to a methyl group.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various substituted morpholine derivatives .
Scientific Research Applications
Scientific Research Applications
- Chemistry: 2-(Fluoromethyl)morpholine hydrochloride serves as a building block in synthesizing various organic compounds, especially those containing fluorine atoms. The introduction of fluorine can alter a compound's properties, such as its lipophilicity and metabolic stability, making it useful in creating novel molecules with specific characteristics.
- Biology: This compound is utilized in studying enzyme inhibition and protein-ligand interactions. The fluoromethyl group can enhance the compound's ability to bind to specific enzymes or receptors, modulating their activity. This makes it a candidate for pharmacological development, particularly in drug design, where enhanced metabolic stability and lipophilicity are desirable.
- Medicine: Researchers investigate this compound for its potential use in drug development, especially in designing pharmaceuticals with improved pharmacokinetic properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets.
- Industry: It is employed in producing agrochemicals, polymers, and other industrial chemicals. 4-(2-Chloroethyl)morpholine hydrochloride, a related compound, is also used as a raw material in manufacturing industrial organic chemicals and as an intermediate in synthesizing pharmaceuticals and agrochemical intermediates .
Key Properties and Synthesis
The uniqueness of this compound stems from the specific position and nature of its substituent groups, which significantly impact its chemical reactivity and biological properties compared to other morpholine derivatives.
The synthesis of this compound involves specific methods to ensure high yields and purity. One method involves evaporating the filtrate to dryness in vacuo, yielding 2-(fluoromethyl)morpholine hydroformiate .
Safety and Hazards
This compound is classified as a hazardous substance, with the following Globally Harmonized System (GHS) classifications :
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.
Precautionary measures include :
- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
- P280: Wear protective gloves/protective clothing/eye protection/face protection.
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(fluoromethyl)morpholine hydrochloride with structurally related morpholine derivatives, highlighting substituent variations and their pharmacological implications:
Key Observations:
- Fluorinated Substituents: The fluoromethyl group in this compound likely improves metabolic stability compared to bulkier substituents (e.g., indenyloxy in indeloxazine).
- Biological Activity: While viloxazine and indeloxazine exhibit CNS-related activities (antidepressant, anti-anoxic), fluorinated derivatives like 2-(2,2,2-trifluoroethyl)morpholine may prioritize metabolic resistance. The compound in demonstrates fluoropyridinyl groups enhance antioxidant activity via KEAP1 cysteine modification.
Pharmacological and Mechanistic Comparisons
Neuroprotective and Anti-Anoxic Effects
- Indeloxazine Hydrochloride (YM-08054): Prolongs survival in anoxic mice and improves cognitive deficits without affecting cerebral blood flow, suggesting direct neuroprotection . Unlike viloxazine or tricyclic antidepressants, its mechanism may involve metabolic enhancement akin to calcium hopantenate.
Antidepressant Activity
- Viloxazine Hydrochloride: Acts as a norepinephrine reuptake inhibitor with minimal anticholinergic effects, distinguishing it from tricyclic antidepressants . Its ethoxyphenoxy group may contribute to CNS penetration.
Antioxidant and Anti-Inflammatory Activity
- (E)-4-(3-(4-...morpholine Hydrochloride (): Modifies KEAP1 cysteine residues, activating NRF2 to combat oxidative stress in Parkinson’s disease models . The fluoropyridinyl-sulfonyl moiety is critical for this activity.
- This compound : Fluorine’s electron-withdrawing effects could stabilize reactive intermediates in antioxidant pathways, though this remains speculative without direct data.
Biological Activity
2-(Fluoromethyl)morpholine hydrochloride, a derivative of morpholine, has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by relevant data and case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is CHClFNO. The compound is synthesized through the reaction of morpholine with a fluoromethylating agent, commonly fluoromethyl iodide, in the presence of a base like potassium carbonate. This reaction typically occurs in an organic solvent such as acetonitrile at elevated temperatures.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluoromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction may influence various biochemical pathways, leading to significant biological effects.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, it has been suggested that this compound may enhance the efficacy of antibiotics by inhibiting efflux pumps in bacteria, which are responsible for antibiotic resistance .
Case Study: In Vivo Efficacy
- In a neutropenic mouse model infected with Pseudomonas aeruginosa, the combination of this compound with levofloxacin resulted in a significant reduction in bacterial counts compared to treatment with levofloxacin alone .
Neuropharmacological Effects
Research has also highlighted the potential of morpholine derivatives as inhibitors of monoamine transporters. Specifically, this compound may act as a dual inhibitor of serotonin and norepinephrine reuptake, making it a candidate for treating disorders such as depression and anxiety .
Table 1: Comparison of Biological Activities
Safety and Toxicology
While exploring the biological activities of this compound, safety assessments are crucial. Reports indicate that certain morpholine derivatives can exhibit toxicity at high doses. For instance, compounds related to this class have shown LD values lower than 25 mg/kg in animal models, indicating potential risks associated with their use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
